Desfuroylceftiofur

Veterinary Microbiology Antimicrobial Susceptibility Pharmacokinetics/Pharmacodynamics

Essential analytical standard for veterinary residue compliance. Desfuroylceftiofur, the active metabolite of ceftiofur, is mandatory for LC-MS/MS quantification of DCCD in bovine tissues and PK/PD studies in horses, pigs, and cattle. Generic substitution invalidates regulatory data. For R&D use only.

Molecular Formula C14H15N5O5S3
Molecular Weight 429.5 g/mol
CAS No. 120882-22-6
Cat. No. B194016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfuroylceftiofur
CAS120882-22-6
Synonyms(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  DFC;  Defuroylceftiofur; 
Molecular FormulaC14H15N5O5S3
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O
InChIInChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
InChIKeyOITCOWCNESRWSM-RWFJUVPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Desfuroylceftiofur (CAS 120882-22-6): A Key Active Metabolite of Ceftiofur for Veterinary Research


Desfuroylceftiofur (CAS 120882-22-6), with the molecular formula C₁₄H₁₅N₅O₅S₃ and a molecular weight of 429.49 g/mol, is the primary, microbiologically active metabolite of the third-generation cephalosporin antibiotic, ceftiofur [1]. It is formed through the enzymatic cleavage of the thioester bond of ceftiofur, primarily by esterases in the liver and kidneys of cattle and other species [2]. As the major active circulating moiety following ceftiofur administration, its quantification is essential for pharmacokinetic, pharmacodynamic, and residue depletion studies in veterinary medicine [1].

Why Analytical Standards of Desfuroylceftiofur Are Non-Interchangeable with Ceftiofur for Accurate Quantification


Generic substitution is not scientifically valid for analytical purposes because desfuroylceftiofur exhibits distinct chemical stability and biological activity profiles compared to its parent compound, ceftiofur. While ceftiofur is a prodrug, desfuroylceftiofur is the active metabolite responsible for the in vivo antimicrobial effect, and its concentration is the key marker for drug exposure and residue surveillance [1]. Directly measuring ceftiofur in biological matrices post-administration fails to account for the active moiety, leading to significant inaccuracies in pharmacokinetic and residue studies. Regulatory methods are designed around the quantification of desfuroylceftiofur-related metabolites (e.g., desfuroylceftiofur cysteine disulfide), not ceftiofur, underscoring the requirement for its specific analytical standard [2].

Quantitative Evidence for Selecting Desfuroylceftiofur: Differential Performance Against Comparators


Reduced In Vitro Potency of Desfuroylceftiofur Against Staphylococci Compared to Ceftiofur

In a direct head-to-head comparison against 539 veterinary isolates, desfuroylceftiofur (DXNL) demonstrated significantly higher MIC90 values than ceftiofur (XNL) against staphylococci. Specifically, for XNL the MIC90 was 1.0 µg/mL, whereas for DXNL the MIC90 ranged from 4.0 to 8.0 µg/mL [1]. This represents a 2- to 3-dilution increase in the MIC. In contrast, the two compounds were equivalent against gram-negative bacteria, with all MICs within one serial dilution [1].

Veterinary Microbiology Antimicrobial Susceptibility Pharmacokinetics/Pharmacodynamics

Discrepancy in Susceptibility Categorization for Mastitis Pathogens Between Ceftiofur and Desfuroylceftiofur

A study on 488 mastitis pathogen isolates revealed a significant divergence in susceptibility when comparing ceftiofur to its active metabolite, desfuroylceftiofur. Among 98 S. aureus isolates classified as susceptible to ceftiofur, 42 (42.9%) and 51 (52%) were categorized as intermediate or resistant to desfuroylceftiofur, respectively [1]. Similarly, for 99 coagulase-negative staphylococci isolates susceptible to ceftiofur, 45 (45.5%) were intermediate and 17 (17.2%) were resistant to the metabolite [1].

Bovine Mastitis Clinical Microbiology Veterinary Therapeutics

Higher Catalytic Efficiency and Differential Thermodynamic Profile of CTX-M-15 β-Lactamase Towards Desfuroylceftiofur vs. Ceftiofur

Steady-state kinetics analysis of the CTX-M-15 extended-spectrum β-lactamase revealed a significantly higher catalytic activity towards desfuroylceftiofur (DFC) compared to ceftiofur [1]. Furthermore, the interaction between CTX-M-15 and ceftiofur displayed a higher entropic but lower enthalpic effect compared to DFC [1]. DFC's interaction exhibited lower entropy and higher enthalpy than ceftiofur, suggesting that the furfural moiety in ceftiofur hinders its hydrolysis by this clinically important enzyme [1].

Antimicrobial Resistance Enzyme Kinetics Structural Biology

Rapid Formation of Desfuroylceftiofur from Ceftiofur Under Physiological Conditions

Ceftiofur demonstrates significant instability in aqueous solutions at physiological pH. At pH 7.4 and 37°C, the degradation rate constant for ceftiofur is 0.65 ± 0.17 day⁻¹ [1]. This rapid degradation is accompanied by the formation of desfuroylceftiofur, which is the primary degradation product [1]. The process is pH-dependent, with formation being greatest at alkaline pH [1].

Pharmaceutical Stability Analytical Method Validation Drug Metabolism

Primary Applications of Desfuroylceftiofur Analytical Standards in Veterinary Science and Food Safety


Validated Quantification of Ceftiofur Residues in Edible Tissues for Regulatory Compliance

Regulatory agencies require the monitoring of ceftiofur residues in food-producing animals. As desfuroylceftiofur is the major residue marker, its analytical standard is mandatory for developing and validating LC-MS/MS methods that quantify desfuroylceftiofur cysteine disulfide (DCCD) in target tissues such as bovine kidney, liver, and muscle [1]. Using the parent drug standard would not reflect the actual residue being measured, leading to method failure and inaccurate compliance data.

Accurate Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Veterinary Species

For robust PK/PD studies following the administration of ceftiofur formulations (e.g., ceftiofur crystalline free acid), it is essential to quantify the active moiety, desfuroylceftiofur acetamide, in plasma and other biological fluids. Studies in horses, pigs, and cattle demonstrate that pharmacokinetic parameters like Cmax and terminal half-life are derived from measurements of desfuroylceftiofur, not ceftiofur [1]. Substituting the standard would invalidate the PK model and any subsequent dose optimization or breakpoint determination.

In Vitro Antimicrobial Susceptibility Studies Differentiating Activity of Ceftiofur from its Active Metabolite

As shown by the direct comparative evidence, desfuroylceftiofur has a distinct antimicrobial spectrum compared to ceftiofur, particularly against staphylococci [1]. A purified standard is required to generate accurate MIC data for this active metabolite. This information is critical for interpreting diagnostic susceptibility results and for understanding the potential for discordance between the in vitro activity of the administered prodrug and the in vivo activity of the circulating metabolite.

Mechanistic Studies on β-Lactamase-Mediated Resistance

Desfuroylceftiofur serves as a specific substrate in enzymatic assays to characterize the activity of extended-spectrum β-lactamases (ESBLs) like CTX-M-15. Its differential hydrolysis rate and thermodynamic binding profile compared to ceftiofur make it a valuable tool for understanding the molecular mechanisms of resistance and for screening potential β-lactamase inhibitors [1].

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